7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a pyridine ring fused with a pyrrole ring and a trifluoromethyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable pyridine derivative under acidic conditions . Another approach involves the use of trifluoromethylated building blocks, such as trifluoromethylpyridine, which undergoes cyclization reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions . This can lead to the modulation of specific biochemical pathways, making the compound effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles such as trifluoromethylpyridine and trifluoromethylpyrazole .
Uniqueness
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-1-3-12-6-2-4-13-7(5)6/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIJCWEAOJGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676838 | |
Record name | 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-27-8 | |
Record name | 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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